molecular formula C20H24O4 B3342994 Guaiaretic acid CAS No. 500-40-3

Guaiaretic acid

Cat. No.: B3342994
CAS No.: 500-40-3
M. Wt: 328.4 g/mol
InChI Key: OPAORDVBZRVVNQ-RNQWEJQRSA-N
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Description

Guaiaretic acid is a lignan, a type of phenolic compound, primarily found in the resin of Guaiacum officinale and Guaiacum sanctum. These trees are native to the Caribbean and parts of Central and South America. This compound is known for its medicinal properties and has been used traditionally for treating various ailments, including inflammation and infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guaiaretic acid can be synthesized through the oxidative coupling of guaiacol derivatives. The process involves the use of catalysts such as copper or iron salts under controlled conditions to facilitate the coupling reaction. The reaction typically occurs in an organic solvent like ethanol or methanol, and the temperature is maintained between 50°C to 80°C.

Industrial Production Methods: Industrial production of this compound involves the extraction of resin from the heartwood of Guaiacum officinale or Guaiacum sanctum. The resin is then subjected to purification processes, including solvent extraction and crystallization, to isolate this compound. The yield of this compound from the resin is approximately 10% .

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of dihydro derivatives.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Reagents such as bromine or chlorine can be used for halogenation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to 25°C.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Guaiaretic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing various lignan derivatives and studying their chemical properties.

    Biology: this compound is studied for its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reduce oxidative stress in biological systems.

    Medicine: Research has demonstrated the potential of this compound in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its anti-inflammatory properties make it a candidate for developing new therapeutic agents.

    Industry: this compound is used in the formulation of natural antioxidants for food preservation and cosmetic products.

Mechanism of Action

Guaiaretic acid exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the Nuclear Factor Erythroid 2-related Factor (NRF2) pathway, which plays a crucial role in cellular defense mechanisms . Additionally, this compound inhibits the activity of lipoxygenases, enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Guaiaretic acid is often compared with other lignans such as nordihydrothis compound, dehydrothis compound, and furoguaiaoxidin. These compounds share similar structural features but differ in their biological activities and applications:

This compound stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[(Z,2R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbut-3-enyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-9,11-12,14,21-22H,10H2,1-4H3/b13-9-/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAORDVBZRVVNQ-RNQWEJQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-40-3
Record name Guaiaretic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GUAIARETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7RAA1SKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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